molecular formula C22H21N3O6S2 B5557050 2-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

2-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

Cat. No.: B5557050
M. Wt: 487.6 g/mol
InChI Key: MPQMHZMDMCWFME-HZHRSRAPSA-N
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Description

2-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes a sulfonyl hydrazone group and an acetylamino group

Scientific Research Applications

2-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl hydrazide with an aldehyde to form the hydrazone intermediate. This intermediate is then reacted with 4-(acetylamino)benzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The sulfonyl and acetylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Similar in structure but lacks the sulfonyl and acetylamino groups.

    Organochlorine Compounds: Share some structural features but differ significantly in their chemical properties and applications.

Uniqueness

2-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S2/c1-16-7-11-20(12-8-16)32(27,28)25-23-15-18-5-3-4-6-22(18)31-33(29,30)21-13-9-19(10-14-21)24-17(2)26/h3-15,25H,1-2H3,(H,24,26)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQMHZMDMCWFME-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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